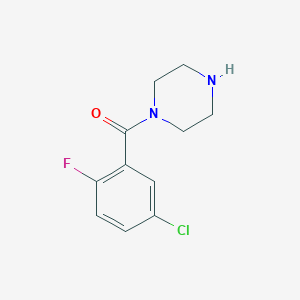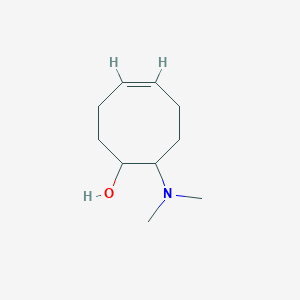
(4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol is a chemical compound with a unique structure that includes a cyclooctene ring substituted with a dimethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol can be achieved through multi-step reactions. One common method involves the use of 1,5-Cyclooctadiene as a starting material. The reaction typically proceeds through the following steps:
Epoxidation: The double bond in 1,5-Cyclooctadiene is converted to an epoxide using m-chloroperbenzoic acid in dichloromethane at ambient temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated cyclooctane derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclooct-4-en-1-one or cyclooct-4-en-1-al.
Reduction: Formation of 8-(Dimethylamino)cyclooctanol.
Substitution: Formation of various substituted cyclooctene derivatives.
Applications De Recherche Scientifique
(4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooct-4-en-1-ol: Lacks the dimethylamino group, making it less versatile in chemical reactions.
8-(Dimethylamino)cyclooctane: Saturated version, lacking the double bond, which affects its reactivity.
Cyclooct-4-en-1-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
(4Z)-8-(Dimethylamino)cyclooct-4-en-1-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on a cyclooctene ring. This combination of functional groups provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(4Z)-8-(dimethylamino)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C10H19NO/c1-11(2)9-7-5-3-4-6-8-10(9)12/h3-4,9-10,12H,5-8H2,1-2H3/b4-3- |
Clé InChI |
PCYULBQAZMOGHN-ARJAWSKDSA-N |
SMILES isomérique |
CN(C)C1CC/C=C\CCC1O |
SMILES canonique |
CN(C)C1CCC=CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13237417.png)
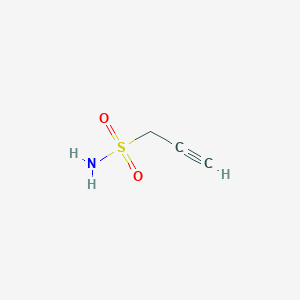
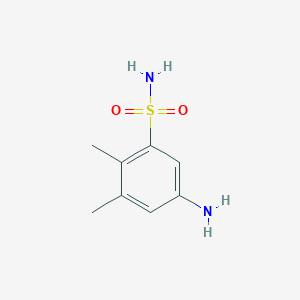

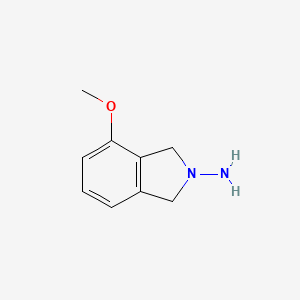
![Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate](/img/structure/B13237448.png)
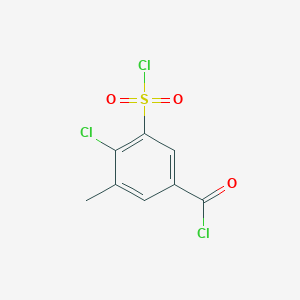
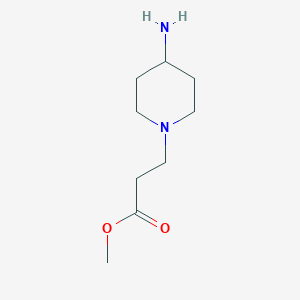
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)


